molecular formula C10H11NO3 B021382 4-Anilino-4-oxobutanoic acid CAS No. 102-14-7

4-Anilino-4-oxobutanoic acid

Cat. No.: B021382
CAS No.: 102-14-7
M. Wt: 193.2 g/mol
InChI Key: KTFGFGGLCMGYTP-UHFFFAOYSA-N
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Description

It is a derivative of succinic acid and aniline, characterized by the presence of both a carboxylic acid group and an aniline group

Mechanism of Action

Target of Action

4-Anilino-4-oxobutanoic acid, also known as Succinanilic acid or 4-Oxo-4-(phenylamino)butanoic acid, is a compound that has been studied for its interaction with the acyltransferase from Mycobacterium smegmatis (MsAcT) . This enzyme plays a crucial role in the formation of amide bonds, which are widely found in many natural compounds, agrochemicals, and pharmaceuticals .

Mode of Action

The compound interacts with its target, the MsAcT enzyme, to facilitate the formation of aminooxo-acids . The reaction involves the use of anilines and a range of different anhydrides . The formation of this compound was obtained with excellent conversion (90%) and short reaction time (1 h) using 1 M aniline, 1 eq. anhydride, and 1 mg mL −1 MsAcT .

Biochemical Pathways

It’s known that the compound plays a role in the enzymatic synthesis of aminooxo-acids, which are important intermediates in various biochemical reactions .

Pharmacokinetics

Vorinostat exhibits dose-proportional pharmacokinetics and a modest food effect .

Result of Action

Given its role in the formation of aminooxo-acids, it’s likely that it influences various biochemical processes that rely on these intermediates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic reaction it’s involved in requires a specific pH and temperature for optimal activity . Furthermore, the presence of other compounds, such as anilines and anhydrides, is necessary for the reaction to occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinanilic acid can be synthesized through several methods. One common synthetic route involves the reaction of succinic anhydride with aniline under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of succinanilic acid may involve more scalable methods. One approach is the catalytic hydrogenation of maleic anhydride in the presence of aniline . This method allows for the efficient production of succinanilic acid in larger quantities, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Succinanilic acid undergoes various chemical reactions, including:

    Oxidation: Succinanilic acid can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Succinanilic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Succinanilic acid can be compared with other similar compounds, such as maleanilic acid and suberanilic acid . These compounds share structural similarities but differ in their chemical properties and applications. For example:

    Maleanilic acid: Similar in structure but differs in the position of functional groups, leading to different reactivity and applications.

    Suberanilic acid: Known for its antimicrobial properties and used in different biological contexts compared to succinanilic acid.

Succinanilic acid stands out due to its unique combination of functional groups, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

4-anilino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFGFGGLCMGYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144511
Record name Succinanilic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-14-7
Record name 4-Anilino-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinanilic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinanilic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56471
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Record name Succinanilic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINANILIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

The synthesis of the succinamide analogs 29, 30, 31, 32, and 33 are described in Schemes 12, 13, and 14. N-Phenyl-succinamic acid was prepared via a two step reaction sequence analogous to the preparation of the N-phenyl-malonamic acid: 1) reaction of aniline with methyl 4-chloro-3-oxobutyrate followed by 2) treatment with lithium hydroxide. Coupling of N-phenyl-succinamic acid with 1-(2-methylamino-(S)-2-phenyl-ethyl)-pyrrolidin-(S)-3-ol, 1-(3-methyl-(S)-2-methylamino-butyl)-pyrrolidin-(S)-3-ol or 1-piperidin-(S)-2-ylmethyl-pyrrolidin-(S)-3-ol afforded 29, 30 and 31, respectively.
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Synthesis routes and methods II

Procedure details

The copolymer of vinyl mercaptan and maleic anhydride which is further reacted with p-amino benzoic acid to form polymeric succinanilic acid,
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Synthesis routes and methods III

Procedure details

100 mg of succinic acid monochloride are dissolved in 2 ml of anhydrous acetonitrile. 1.5 equivalents of aniline (102 mg) are added at room temperature and the reaction mixture is kept stirred for 30 minutes. 100 ml of 0.005M sulfuric acid are then added and the solution is extracted with ethyl ether (3×3 ml). The ether phases are combined and washed with water to neutrality and then dried over anhydrous MgSO4. The ether is then filtered and evaporated under reduced pressure to give 90 mg of N-phenylsuccinamic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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